![molecular formula C8H9ClN2OS B15273749 2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyethanimidamide group. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves several steps. One common method includes the reaction of 2-chlorobenzenethiol with ethyl chloroacetate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyethanimidamide group may interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde: This compound has a similar chlorophenyl and sulfanyl group but differs in its aldehyde functional group, which gives it different chemical properties and applications.
2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone: This compound contains a triazole ring and is studied for its anti-inflammatory properties.
The uniqueness of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H9ClN2OS |
|---|---|
Peso molecular |
216.69 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clave InChI |
RVWZODYYKCCNJK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)SC/C(=N/O)/N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)SCC(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


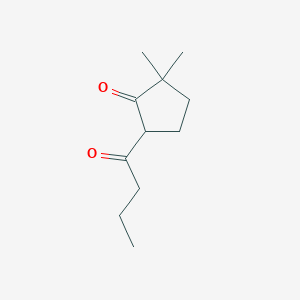


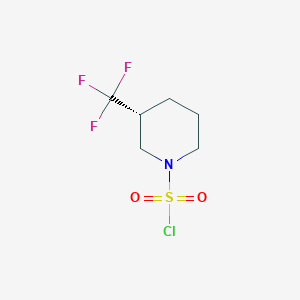


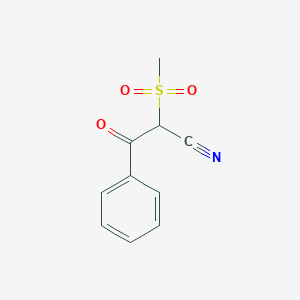
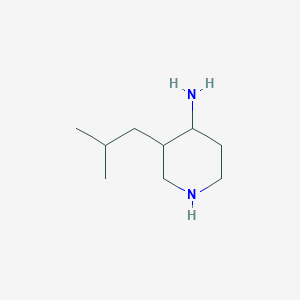
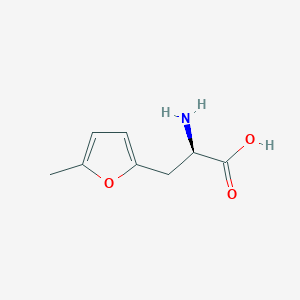
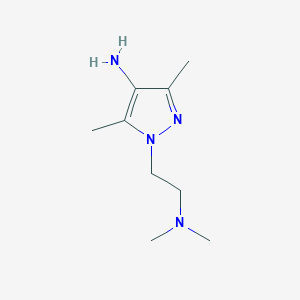
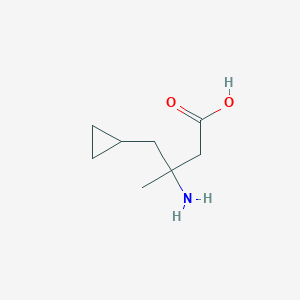
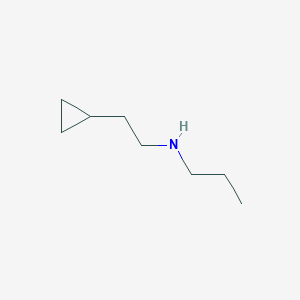
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
